molecular formula C14H27N3O2 B000526 Pramiracetam CAS No. 68497-62-1

Pramiracetam

Número de catálogo B000526
Número CAS: 68497-62-1
Peso molecular: 269.38 g/mol
Clave InChI: ZULJGOSFKWFVRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pramiracetam is a synthetic derivative of piracetam, the first laboratory-created nootropic . It is significantly more potent than piracetam and has been extensively studied as a potential treatment for cognitive problems and memory loss associated with Alzheimer’s disease and brain injury . It is marketed by Menarini under the brand names Neupramir, Pramistar, and Remen .


Molecular Structure Analysis

Pramiracetam has a molecular formula of C14H27N3O2 . Its average mass is 269.383 Da and its monoisotopic mass is 269.210327 Da .


Physical And Chemical Properties Analysis

Pramiracetam has a density of 1.0±0.1 g/cm3, a boiling point of 461.0±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 75.8±0.3 cm3 .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Pramiracetam is a synthetic racetam derivative primarily used for cognitive enhancement . Preliminary evidence supports its usage in aiding long-term memory formation . Although the mechanisms are not well known, it might enhance acetylcholine synthesis .

Treatment of Alzheimer’s Disease

Pramiracetam has been studied for use in Alzheimer’s disease . It’s beneficial in treating memory and cognitive problems resulting from certain neurological conditions, like Alzheimer’s disease .

Adjunct Treatment in Severe Depression

Pramiracetam has been used as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression .

Treatment of Traumatic Brain Injuries

Pramiracetam reportedly improved cognitive deficits associated with traumatic brain injuries . It’s beneficial in treating memory and cognitive problems resulting from head injury .

Neuroprotective Effect

Recent studies demonstrated Pramiracetam’s neuroprotective effect when used during coronary bypass surgery .

Treatment of Cognitive Disorders of Cerebrovascular and Traumatic Origins

Pramiracetam was effective in the treatment of cognitive disorders of cerebrovascular and traumatic origins .

Lowering Depression and Anxiety

Pramiracetam’s overall effect on lowering depression and anxiety was higher than improving memory .

Add-on Therapy for Myoclonus Epilepsy and Tardive Dyskinesia

As add-on therapy, Pramiracetam isnefit individuals with myoclonus epilepsy and tardive dyskinesia .

Safety And Hazards

Pramiracetam is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propiedades

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULJGOSFKWFVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72869-16-0 (sulfate)
Record name Pramiracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60218604
Record name Pramiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pramiracetam

CAS RN

68497-62-1
Record name Pramiracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68497-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramiracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramiracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pramiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68497-62-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4449F8I3LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

From 17.1 g. of ethyl 2-oxo-1-pyrrolidineacetate and 21 g. of 2-(diisopropylamino)ethylamine [J.A.C.S. 78, 486 (1956)], following the procedure of Example 1, there is obtained N-[2-[bis(1-methylethyl)amino]ethyl]-2-oxo-1-pyrrolidineacetamide; b.p. 164° C./0.15 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pramiracetam
Reactant of Route 2
Reactant of Route 2
Pramiracetam
Reactant of Route 3
Reactant of Route 3
Pramiracetam
Reactant of Route 4
Reactant of Route 4
Pramiracetam
Reactant of Route 5
Reactant of Route 5
Pramiracetam
Reactant of Route 6
Reactant of Route 6
Pramiracetam

Citations

For This Compound
1,020
Citations
A Ennaceur, A Cavoy, JC Costa, J Delacour - Behavioural brain research, 1989 - Elsevier
… doses of pramiracetam on the 24-… pramiracetam, (2)to check that control rats had a 'normal' performance level for the 1-min retention interval, (3) to compare the effects of pramiracetam …
Number of citations: 139 www.sciencedirect.com
JJ Claus, C Ludwig, E Mohr, M Giuffra, J Blin… - Neurology, 1991 - AAN Enterprises
The cognitive-enhancing effects of pramiracetam in animal models of learning and memory are characterized by an inverted U-shaped dose-response curve. We evaluated …
Number of citations: 60 n.neurology.org
TA Pugsley, YH Shih, L Coughenour… - Drug development …, 1983 - Wiley Online Library
The present study was initiated to examine the effect of pramiracetam sulfate [N‐[2‐[bis(1‐methylethyl)amino]ethyl]‐2 oxo‐1‐pyrrolidineacetamide sulfate (1:1)] (PR), a new cognition‐…
Number of citations: 60 onlinelibrary.wiley.com
A McLean, DD Cardenas, D Burgess, E Gamzu - Brain Injury, 1991 - Taylor & Francis
The current study evaluated under double-blind placebo-controlled conditions, the safety and efficacy of 400 mg pramiracetam sulphate TID in treating memory and other cognitive …
Number of citations: 37 www.tandfonline.com
MT Corasaniti, AM Paoletti, E Palma, T Granato… - Functional …, 1995 - europepmc.org
The effect of systemic administration of pramiracetam on neuronal type nitric oxide synthase (NOS) activity and NOS mRNA expression were studied in the hippocampus and cerebral …
Number of citations: 39 europepmc.org
CL Murray, HC Fibiger - Psychopharmacology, 1986 - Springer
The effect of the nootropic drug pramiracetam (CI-879) on acquisition of a radial arm maze task was examined in the rat. Two doses of pramiracetam (7.5 mg/kg and 15 mg/kg) were …
Number of citations: 45 link.springer.com
DE Butler, IC Nordin, YJ L'Italien… - Journal of medicinal …, 1984 - ACS Publications
… the investigational number CI-879 and the US adopted name(USAN) pramiracetam. Pramiracetam demonstrated a wide margin of safety in animals and was well tolerated in normal …
Number of citations: 48 pubs.acs.org
M Mauri, E Sinforiani, F Reverberi, P Merlo… - Archives of gerontology …, 1994 - Elsevier
Pramiracetam has been evaluated for its potential antiamnesic properties in scopolamine-induced amnesia in healthy volunteers. Two groups of twelve males, 18–42 and 55–65 years …
Number of citations: 18 www.sciencedirect.com
BPH Poschel, PM Ho, FW Ninteman - Experientia, 1985 - Springer
… Pramiracetam sulfate acted strongly to normalize the aged rat's EEG, while the action of … of pramiracetam following oral dosing. As can be seen from figure 2, 20 mg/kg of pramiracetam …
Number of citations: 24 link.springer.com
P Brust - Arzneimittel-forschung, 1989 - europepmc.org
The choline transport across the blood-brain barrier was studied in nine brain regions of male Wistar rats after treatment with scopolamine, piracetam and pramiracetam, respectively. 14…
Number of citations: 21 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.